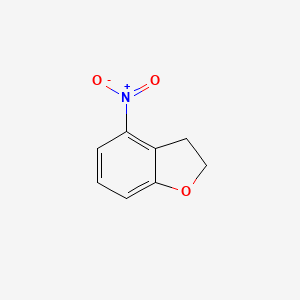

2,3-Dihydro-4-nitrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYBJXZGGSEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-4-nitrobenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a nitro group onto this scaffold offers a versatile handle for further chemical transformations, making nitro-substituted dihydrobenzofurans valuable intermediates in medicinal chemistry and materials science. This guide provides an in-depth, scientifically grounded approach to the synthesis and characterization of a specific, less-documented isomer: 2,3-dihydro-4-nitrobenzofuran. We move beyond a simple recitation of steps to explain the strategic rationale behind the proposed synthetic route, addressing challenges of regioselectivity. Furthermore, this document details a comprehensive characterization workflow, establishing a self-validating system for structural confirmation through modern analytical techniques.

Strategic Synthesis Design: Navigating Regioselectivity

The synthesis of specifically substituted aromatic heterocycles is often a challenge of regiochemical control. For this compound, two primary retrosynthetic disconnections can be envisioned:

-

Post-Cyclization Nitration: Nitrating the pre-formed 2,3-dihydrobenzofuran ring.

-

Precursor Nitration and Cyclization: Forming the dihydrofuran ring from a precursor that already contains the nitro group at the desired position.

Direct nitration of the 2,3-dihydrobenzofuran core presents a significant regiochemical hurdle. The ether oxygen at position 1 is an activating, ortho, para-directing group. Therefore, electrophilic nitration would strongly favor substitution at the C5 and C7 positions, making the desired C4 isomer a minor or inaccessible product through standard nitration protocols.[3]

Consequently, a more robust and controllable strategy involves installing the nitro group on a precursor prior to the ring-forming cyclization. A logical approach begins with a phenol bearing a nitro group meta to the hydroxyl function, which can then be elaborated with an allyl group and cyclized. This guide focuses on a plausible three-step synthesis commencing from 3-nitrophenol, which strategically places the nitro group in the correct final position from the outset.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with checkpoints and characterization guidance to ensure the successful synthesis of each intermediate.

Step 1: Synthesis of Allyl 3-nitrophenyl ether (O-Allylation)

-

Causality: This is a standard Williamson ether synthesis. 3-Nitrophenol is deprotonated by a weak base (potassium carbonate) to form a phenoxide nucleophile, which then displaces the bromide from allyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent that solubilizes the reactants.

-

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL per gram of phenol).

-

Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the 3-nitrophenol spot.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude oil in dichloromethane, wash with 1M NaOH (to remove unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which can be purified further by column chromatography if necessary.

-

Step 2: Synthesis of 2-Allyl-3-nitrophenol (Claisen Rearrangement)

-

Causality: The Claisen rearrangement is a[4][4]-sigmatropic rearrangement.[5] Heating the allyl phenyl ether induces a concerted, pericyclic reaction where the allyl group migrates from the oxygen to an ortho-position on the aromatic ring. The reaction is typically performed neat or in a high-boiling, non-polar solvent. It is critical to note that rearrangement can occur at either ortho position (C2 or C6). While C2 is sterically less hindered, a mixture of isomers is possible and requires careful purification.

-

Protocol:

-

Place the allyl 3-nitrophenyl ether (1.0 eq) in a flask equipped for high-temperature reaction (e.g., with a distillation head to prevent loss of material) under a nitrogen atmosphere.

-

Heat the ether to 180-200 °C. The reaction can be performed neat or in a high-boiling solvent like N,N-diethylaniline.

-

Maintain the temperature for 2-4 hours. Monitor the reaction by TLC for the formation of a new, more polar product.

-

Cool the reaction mixture. If performed neat, the crude product can be directly subjected to purification.

-

Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 95:5 Hexanes:Ethyl Acetate) is recommended to separate the desired 2-allyl-3-nitrophenol from any potential 6-allyl-3-nitrophenol isomer and unreacted starting material.

-

Step 3: Synthesis of this compound (Intramolecular Cyclization)

-

Causality: This ring-closing reaction involves the intramolecular hydroalkoxylation of the alkene. The phenolic hydroxyl group acts as a nucleophile, attacking the double bond of the allyl group. This process is not spontaneous and requires catalysis. An acid catalyst protonates the double bond, generating a carbocation that is then trapped by the phenol. Alternatively, transition metal catalysts, such as those based on Palladium(II), can coordinate the alkene and render it susceptible to nucleophilic attack by the phenol.[6]

-

Protocol (Acid-Catalyzed):

-

Dissolve the purified 2-allyl-3-nitrophenol (1.0 eq) in a suitable solvent such as toluene or trifluoroacetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to 80-100 °C and stir for 2-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and carefully neutralize the acid by washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography to yield pure this compound.

-

Comprehensive Characterization Workflow

Unambiguous structural verification is paramount. A multi-technique approach ensures the identity and purity of the final compound.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]

- 6. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-4-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dihydro-4-nitrobenzofuran, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The introduction of a nitro group at the 4-position of this scaffold significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will delve into the synthesis, structural elucidation, reactivity, and potential applications of this compound, providing a critical resource for researchers in the field.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, which is often crucial for specific interactions with biological targets. The inherent biological relevance of this scaffold has spurred considerable interest in the development of synthetic methodologies to access functionalized derivatives.[5][6] The strategic placement of substituents on the aromatic and dihydrofuran rings allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of an electron-withdrawing nitro group, as in this compound, is a key synthetic handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of functional groups.

Synthesis and Structural Elucidation

While a definitive, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, a highly plausible synthetic route can be inferred from related transformations. The most logical approach involves the selective hydrogenation of the furan ring of 4-nitrobenzofuran. This precursor is readily accessible, and its subsequent reduction to 2,3-dihydro-4-benzofuranamine has been documented, a process that inherently proceeds through the this compound intermediate.[7]

Proposed Synthetic Pathway: Selective Hydrogenation

The synthesis of this compound can be envisioned through the catalytic hydrogenation of 4-nitrobenzofuran. The key to this transformation is the use of a catalyst and reaction conditions that selectively reduce the double bond in the furan ring without affecting the nitro group on the benzene ring.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the selective hydrogenation of 4-nitrobenzofuran to this compound would require optimization. However, based on general procedures for similar transformations, a representative protocol would be as follows:

-

Catalyst Preparation: A suitable heterogeneous catalyst, such as 5% Palladium on carbon (Pd/C) or 5% Rhodium on carbon (Rh/C), is suspended in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Reaction Setup: The catalyst suspension and a solution of 4-nitrobenzofuran in the chosen solvent are placed in a high-pressure reactor (e.g., a Parr apparatus).

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50 psi). The reaction mixture is then stirred at a controlled temperature (e.g., 25-50 °C).

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is stopped once the theoretical amount of hydrogen for the reduction of one double bond has been consumed.

-

Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst (Pd/C or Rh/C) is critical for selective hydrogenation. These catalysts are known to be effective for the reduction of double bonds under relatively mild conditions.

-

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Ethanol and ethyl acetate are common choices.

-

Pressure and Temperature: The reaction parameters (pressure and temperature) need to be carefully controlled to favor the reduction of the furan ring over the nitro group. Milder conditions are generally preferred for this selectivity.

Structural Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm, with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. - Two aliphatic protons of the dihydrofuran ring, likely appearing as triplets in the regions of 3.0-3.5 ppm (for the protons at C3) and 4.5-5.0 ppm (for the protons at C2). The chemical shifts would be influenced by the adjacent oxygen and aromatic ring. |

| ¹³C NMR | - Aromatic carbons in the region of 110-160 ppm. - Aliphatic carbons of the dihydrofuran ring, with the carbon at C2 appearing further downfield (around 70-80 ppm) due to its attachment to oxygen, and the carbon at C3 appearing more upfield (around 25-35 ppm). |

| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O-C stretching vibrations for the ether linkage in the dihydrofuran ring. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.15 g/mol .[11] - Fragmentation patterns could involve the loss of the nitro group (NO₂), cleavage of the dihydrofuran ring, or other characteristic fragmentations. |

Physical and Chemical Properties

While experimental data for the physical properties of this compound are not widely published, we can infer some properties based on its structure and comparison with related compounds.

Table 2: Physical and Chemical Properties of this compound

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₈H₇NO₃ | - |

| Molecular Weight | 165.15 g/mol | - |

| CAS Number | 1001756-96-2 | Huateng Pharma |

| Appearance | Likely a solid at room temperature. | The presence of the polar nitro group and the planar ring system may lead to efficient crystal packing. |

| Melting Point | Not available. Expected to be higher than the parent 2,3-dihydrobenzofuran (-21 °C). | Increased polarity and molecular weight generally lead to a higher melting point. |

| Boiling Point | Not available. Expected to be significantly higher than the parent 2,3-dihydrobenzofuran (188-189 °C). | The nitro group increases polarity and intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in nonpolar solvents and water. | The nitro group and ether oxygen provide polarity. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the dihydrofuran ring and the electron-withdrawing nitro group on the aromatic ring.

Reduction of the Nitro Group

The most significant and synthetically useful reaction of this compound is the reduction of the nitro group to an amine. This transformation opens up a vast array of subsequent chemical modifications.

Diagram 2: Key Reaction - Reduction of the Nitro Group

Caption: Reduction of this compound to the corresponding amine.

This resulting 4-amino-2,3-dihydrobenzofuran is a versatile intermediate. The amino group can be:

-

Diazotized to form a diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -I, -CN).

-

Acylated to form amides.

-

Alkylated to form secondary or tertiary amines.

-

Used as a nucleophile in various coupling reactions.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring would be expected to occur at the positions meta to the nitro group (i.e., C6). However, such reactions might be sluggish due to the deactivating nature of the nitro group.

Reactivity of the Dihydrofuran Ring

The dihydrofuran ring is generally stable under many reaction conditions. However, under strongly acidic or oxidizing conditions, ring-opening or other transformations could potentially occur.

Applications in Drug Development and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[1][4] The 4-nitro derivative serves as a key building block for accessing a variety of substituted analogues for structure-activity relationship (SAR) studies.

The corresponding 4-amino-2,3-dihydrobenzofuran, readily synthesized from the nitro compound, is a particularly valuable precursor for the development of:

-

Enzyme Inhibitors: The amino group can be functionalized to interact with key residues in the active sites of enzymes.

-

Receptor Ligands: The scaffold can be decorated with substituents that allow for specific binding to G-protein coupled receptors (GPCRs) or other receptor families.

-

Antimicrobial and Anticancer Agents: The benzofuran nucleus itself has been associated with these activities, and further functionalization can enhance potency and selectivity.[2][3]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Avoid contact with skin and eyes.

-

Flammability: While not expected to be highly flammable, it should be kept away from open flames and sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a valuable heterocyclic compound that holds significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its physical and spectroscopic properties are not extensively documented in the public domain, its synthesis via the selective hydrogenation of 4-nitrobenzofuran is a logical and feasible route. The primary utility of this compound lies in its facile conversion to 2,3-dihydro-4-aminobenzofuran, a versatile intermediate for the synthesis of a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The continued exploration of the chemistry of this and related compounds is likely to yield novel molecules with interesting and potentially useful pharmacological properties.

References

-

PrepChem.com. Synthesis of 2,3-dihydro-4-benzofuranamine. Available from: [Link]

-

PubChem. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

-

ResearchGate. Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Available from: [Link]

-

ResearchGate. Heterogeneous catalytic hydrogenation of benzofurans. Available from: [Link]

-

ResearchGate. Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. Available from: [Link]

-

ResearchGate. Products of the catalytic hydrogenation of benzofurans 1 and 2. Available from: [Link]

-

PrepChem.com. Synthesis of 2,3-dihydro-2,4-dimethyl-7-nitrobenzofuran. Available from: [Link]

-

ResearchGate. Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Available from: [Link]

-

UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. Available from: [Link]

- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

-

ResearchGate. Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Available from: [Link]

-

PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available from: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

-

NIST WebBook. Benzofuran, 2,3-dihydro-. Available from: [Link]

-

Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available from: [Link]

-

PubChem. Dihydrobenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Recent Advances in Catalytic Hydrogenation of Furfural. Available from: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 9. Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro- | C10H9NO4 | CID 402563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dihydro-4-Nitrobenzofuran: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dihydro-4-nitrobenzofuran, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar nitroaromatic heterocyclic compounds.

Introduction: The Structural Significance of this compound

2,3-Dihydrobenzofuran, often referred to as coumaran, represents a core heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The introduction of a nitro group at the 4-position of this scaffold significantly influences its electronic properties and reactivity, making its unambiguous structural confirmation paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed rationale for the expected data based on established principles of organic spectroscopy.

The molecular structure and numbering convention for this compound are depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of 2,3-dihydrobenzofuran and the well-documented substituent effects of the nitro group on a benzene ring.

Predicted ¹H NMR Spectrum

The presence of the electron-withdrawing nitro group at the C4 position will significantly deshield the adjacent aromatic protons. The aliphatic protons on the dihydrofuran ring will also be affected, albeit to a lesser extent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 | Ortho to the nitro group, expected to be significantly deshielded. |

| H-6 | ~ 7.2 - 7.4 | t | ~ 8.0 | Meta to the nitro group, moderately deshielded. |

| H-7 | ~ 7.0 - 7.2 | d | ~ 8.0 | Para to the nitro group, deshielded. |

| H-2 | ~ 4.6 - 4.8 | t | ~ 8.5 | Methylene protons adjacent to the oxygen atom. |

| H-3 | ~ 3.2 - 3.4 | t | ~ 8.5 | Methylene protons adjacent to the aromatic ring. |

Expertise & Experience: The prediction of the aromatic proton chemical shifts is based on the additive effect of the nitro group's substituent chemical shift (SCS) values on the baseline spectrum of 2,3-dihydrobenzofuran. The ortho-deshielding effect of the nitro group is particularly pronounced.[1][2] The aliphatic protons at C2 and C3 are expected to appear as triplets due to coupling with each other, a characteristic feature of the 2,3-dihydrobenzofuran ring system.[3][4]

Predicted ¹³C NMR Spectrum

The electron-withdrawing nature of the nitro group also strongly influences the ¹³C NMR spectrum, particularly the carbons of the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 72 - 74 | Aliphatic carbon attached to oxygen. |

| C-3 | ~ 29 - 31 | Aliphatic carbon adjacent to the aromatic ring. |

| C-3a | ~ 120 - 122 | Aromatic carbon ortho to the nitro group. |

| C-4 | ~ 145 - 147 | Aromatic carbon directly attached to the nitro group (ipso-carbon). |

| C-5 | ~ 125 - 127 | Aromatic carbon meta to the nitro group. |

| C-6 | ~ 129 - 131 | Aromatic carbon para to the nitro group. |

| C-7 | ~ 109 - 111 | Aromatic carbon ortho to the oxygen and meta to the nitro group. |

| C-7a | ~ 158 - 160 | Aromatic carbon attached to oxygen. |

Trustworthiness: The predicted chemical shifts for the aromatic carbons are derived from the known spectrum of nitrobenzene and 2,3-dihydrobenzofuran.[1][5][6] The ipso-carbon (C-4) bearing the nitro group is expected to be significantly deshielded. The chemical shifts of the aliphatic carbons (C-2 and C-3) are based on values reported for various 2,3-dihydrobenzofuran derivatives.[3][7]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitro group, the aromatic ring, and the ether linkage within the dihydrofuran ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring.[8] |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponding to the methylene groups in the dihydrofuran ring.[8] |

| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C stretch | Typical for carbon-carbon double bond stretching in the aromatic ring. |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch | A highly characteristic and intense absorption for aromatic nitro compounds.[9][10] |

| ~ 1360 - 1320 | Strong | Symmetric NO₂ stretch | The second characteristic and intense band for aromatic nitro compounds.[9][10][11] |

| ~ 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring. |

| ~ 1050 - 1000 | Medium | Aliphatic C-O stretch (symmetric) | Corresponding to the ether linkage in the dihydrofuran ring. |

| ~ 850 - 800 | Strong | C-N stretch | Characteristic for the bond between the aromatic ring and the nitro group.[11] |

| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of this band. |

Authoritative Grounding: The presence of two strong absorption bands for the nitro group, one for the asymmetric stretch and one for the symmetric stretch, is a definitive diagnostic feature for nitro compounds.[9][10][11] The positions of these bands are slightly shifted to lower wavenumbers for aromatic nitro compounds compared to aliphatic ones due to conjugation.[10]

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

Figure 3: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₈H₇NO₃) is 165.15 g/mol . The molecular ion peak (M⁺˙) is expected to be observed at m/z = 165.

Key Predicted Fragments:

| m/z | Ion | Rationale for Formation |

| 165 | [M]⁺˙ | Molecular ion |

| 135 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatics.[12][13] |

| 119 | [M - NO₂]⁺ | Loss of the nitro group, another characteristic fragmentation.[12][14] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Scientific Integrity & Logic: The fragmentation of nitroaromatic compounds is well-characterized. The loss of NO and NO₂ are primary fragmentation pathways.[12][13][14] Subsequent fragmentation of the [M - NO₂]⁺ ion (m/z 119), which corresponds to the 2,3-dihydrobenzofuran radical cation, would likely lead to fragments characteristic of the unsubstituted ring system.

Figure 4: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method for analyzing this compound.

Figure 5: Workflow for GC-MS Analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By synthesizing data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive set of expected data has been compiled. This information serves as a valuable resource for the identification and structural confirmation of this compound and can be extended to other substituted dihydrobenzofuran derivatives. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data, ensuring the reproducibility and reliability of future experimental work.

References

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1269-1278. Retrieved from [Link]

-

Spectroscopy. (n.d.). Nitro Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (2015). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

SciELO. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

ResearchGate. (2014). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

-

ACS Publications. (1970). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

National Institutes of Health. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide to o-Allyloxyaryldiazonium Salts. Retrieved from [Link]

-

National Institutes of Health. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

ResearchGate. (2022). 1H and 13C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6). Retrieved from [Link]

-

YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

ResearchGate. (1983). 1H and 13C Nuclear Magnetic Resonance Spectroscopy of Some Derivatives of Nitro Sugars. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 7. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Prospective Crystal Structure of 2,3-Dihydro-4-Nitrobenzofuran: A Roadmap for Structural Elucidation and Analysis

Disclaimer: As of January 2026, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded a determined crystal structure for the specific compound 2,3-dihydro-4-nitrobenzofuran. This guide is therefore presented as a prospective and instructional framework for researchers, scientists, and drug development professionals. It outlines the methodologies and analytical pathways that would be employed to determine, analyze, and interpret the crystal structure of this molecule, should it be crystallized and subjected to X-ray diffraction analysis. The hypothetical data and structural interpretations presented herein are informed by the known crystal structures of analogous nitro-substituted benzofuran derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and potential for diverse functionalization make it a valuable core for the design of novel therapeutic agents. The introduction of a nitro group at the 4-position of this scaffold is anticipated to significantly modulate its electronic properties and intermolecular interaction potential, making this compound a compound of considerable interest in drug discovery.

A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state, as provided by single-crystal X-ray diffraction, is fundamental to establishing structure-activity relationships (SAR). This guide provides a detailed roadmap for the crystallographic analysis of this compound, from synthesis and crystallization to in-depth structural analysis and its implications for drug design.

Experimental Workflow for Crystal Structure Determination

The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

Synthesis of this compound

A plausible synthetic route to this compound would involve the catalytic hydrogenation of 4-nitrobenzofuran. This precursor can be synthesized through established methods. The reduction of the furan ring is a critical step that must be carefully controlled to avoid the reduction of the nitro group.

Hypothetical Protocol:

-

Starting Material: 4-Nitrobenzofuran.

-

Catalyst: 5% Rhodium on carbon is a suitable catalyst for the selective hydrogenation of the furan ring.[3]

-

Solvent: Ethanol provides a good medium for this reaction.

-

Reaction Conditions: The reaction would be carried out in a Parr apparatus under a hydrogen pressure of approximately 50 p.s.i. and at a temperature of around 35°C until the cessation of hydrogen uptake.[3]

-

Workup and Purification: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification would be achieved by column chromatography on silica gel.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

Experimental Approaches:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar solvent like hexane) is allowed to evaporate slowly at room temperature.[4][5]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents is critical and would be guided by the polarity of the molecule. Given the presence of the polar nitro group and the moderately polar dihydrobenzofuran core, solvents of intermediate polarity are a logical starting point.

X-ray Diffraction Data Collection and Structure Solution

Methodology:

-

A suitable single crystal would be mounted on a goniometer head of a modern X-ray diffractometer equipped with a CCD or CMOS detector.

-

Data would be collected at a low temperature (e.g., 100-123 K) to minimize thermal vibrations and potential crystal degradation.[6]

-

The structure would be solved using direct methods and refined by full-matrix least-squares on F².[4][6] Software packages such as SHELXS and SHELXL are the standard for this purpose.[7]

In-Depth Analysis of the (Hypothetical) Crystal Structure

Assuming a successful structure determination, the following analyses would provide a deep understanding of the solid-state conformation and interactions of this compound.

Molecular Geometry

The primary analysis would involve the examination of bond lengths, bond angles, and torsion angles within the molecule.

Key Structural Features to Analyze:

-

Planarity of the Benzene Ring: The benzene portion of the benzofuran core is expected to be planar.

-

Conformation of the Dihydrofuran Ring: The five-membered dihydrofuran ring is not planar and would likely adopt an envelope or twisted conformation. The specific conformation would be defined by the puckering parameters.

-

Orientation of the Nitro Group: The torsion angle between the plane of the benzene ring and the nitro group would be a critical parameter. A small torsion angle would indicate significant conjugation, which could have implications for the molecule's electronic properties.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇NO₃ |

| Formula Weight | 165.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 818.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.340 |

| R-factor (%) | < 5 |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point, and for understanding potential interactions with biological targets.

Expected Interactions:

-

C—H···O Hydrogen Bonds: The nitro group's oxygen atoms are strong hydrogen bond acceptors. It is highly probable that C—H···O interactions involving aromatic and aliphatic C-H donors would be present, linking molecules into chains, sheets, or more complex networks.[5][8][9]

-

π-π Stacking: The aromatic benzene ring could engage in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be analyzed.

-

Other Weak Interactions: Van der Waals forces would also contribute significantly to the overall crystal packing.[10]

A Hirshfeld surface analysis would be a powerful tool to visualize and quantify these intermolecular contacts.[10]

Table 2: Hypothetical Intermolecular Interactions in the Crystal of this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| C—H···O | C5—H5···O3 | 3.25 | 160 | x, -y+1/2, z+1/2 |

| C—H···O | C2—H2A···O2 | 3.38 | 155 | -x+1, -y, -z+1 |

Visualization of Structural Data

Visual representations are essential for conveying complex structural information.

Molecular Structure

The following DOT script generates a 2D representation of the this compound molecule, highlighting the atom numbering scheme that would be used in a crystallographic report.

Caption: 2D structure of this compound with atom numbering.

Hypothetical Crystal Packing Workflow

A workflow diagram illustrates the process from intermolecular interactions to the final 3D crystal lattice.

Caption: Workflow from molecular interactions to the 3D crystal lattice.

Implications for Drug Development

The detailed structural information obtained from a crystal structure analysis would be invaluable for drug development professionals:

-

Rational Drug Design: The precise conformation of the molecule and the nature of its intermolecular interactions would inform the design of more potent and selective analogues. For example, understanding the hydrogen bonding patterns could guide the modification of the molecule to enhance its binding to a target protein.

-

Polymorph Screening: The identification of the crystal packing could aid in the search for different polymorphs, which can have significant effects on the physicochemical properties of a drug, such as its solubility and bioavailability.

-

Computational Modeling: The experimental structure would serve as a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations, thereby improving their predictive power.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The hypothetical workflow and data presented herein, grounded in the established principles of crystallography and the known structures of related compounds, offer a robust roadmap for researchers. The determination of this crystal structure would be a valuable contribution to the field, providing key insights into the solid-state properties of this promising heterocyclic scaffold and paving the way for its further exploration in medicinal chemistry.

References

-

Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Naghiyev, F. N., et al. (2020). Intermolecular interactions observed in compounds 2, 4 and 9. ResearchGate. [Link]

-

Cîrcu, V., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149. [Link]

-

Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-dihydro-4-benzofuranamine. PrepChem.com. [Link]

-

Bögemann, S., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1016. [Link]

-

Du, S.-S., et al. (2021). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. [Link]

-

Sureshbabu, A., et al. (2016). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7,12-dihydro-6H-benzofuro[2,3-b]carbazole and 2-methyl-11-(4-nitrophenyl)-9-phenylsulfonyl-9,11-dihydro-10H-thieno[2,3-b]carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1484–1490. [Link]

-

Yennawar, H. P., et al. (2015). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), 414–417. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. . [Link]

-

PubChem. (n.d.). Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. PubChem. [Link]

-

Chiummiento, L., et al. (2018). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. [Link]

-

Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]

-

El Ghayati, M., et al. (2022). Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 63–70. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. CCDC. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. PubChem. [Link]

-

Yennawar, H. P., et al. (2015). Crystal structures of 2-(4-nitro-phen-yl)-3-phenyl-2,3-di-hydro-4H-1,3-benzo-thia-zin-4-one and 2-(2-nitro-phen-yl)-3-phenyl-2,3-di-hydro-4H-1,3-benzo-thia-zin-4-one. PubMed. [Link]

-

ResearchGate. (n.d.). Representative structures containing the 2,3-dihydrobenzofuran motif. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Reactivity of 2,3-Dihydro-4-Nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 2,3-Dihydro-4-Nitrobenzofuran Scaffold

2,3-Dihydrobenzofuran derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as valuable scaffolds in drug discovery.[3] The introduction of a nitro group at the 4-position of the 2,3-dihydrobenzofuran ring system profoundly influences its electronic properties, and consequently, its stability and reactivity. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, offering insights for its application in synthetic chemistry and drug development.

Molecular Structure and Electronic Profile

The structure of this compound features a benzene ring fused to a dihydrofuran ring, with a nitro group substituent on the aromatic portion. The presence of the electron-withdrawing nitro group significantly deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic substitution. Conversely, the dihydrofuran portion of the molecule presents sites for other chemical transformations.

Stability Profile of this compound

Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal stability is a critical consideration. The product is expected to be chemically stable under standard ambient conditions.[4] However, elevated temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.[5]

Photochemical Stability: Many nitroaromatic compounds exhibit sensitivity to light.[5] It is recommended to store this compound in amber vials or otherwise protected from light to prevent potential photochemical degradation.

pH and Hydrolytic Stability: The stability of this compound in aqueous media at varying pH is an important parameter, especially for biological applications. While specific hydrolysis data is not available, the core 2,3-dihydrobenzofuran structure is generally stable. Extreme pH conditions should be evaluated on a case-by-case basis.

Storage and Handling: As a nitroaromatic compound, this compound should be handled with care. It is recommended to store it in a well-ventilated place with the container tightly closed.[4] Incompatible materials to avoid include strong oxidizing agents.[5] Standard personal protective equipment, including gloves and eye protection, should be worn during handling.[4]

Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay of the electron-deficient aromatic ring and the dihydrofuran moiety.

Reactions at the Nitro Group

Reduction to an Amine: A key and synthetically useful transformation of the nitro group is its reduction to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. The resulting 2,3-dihydro-4-aminobenzofuran is a versatile intermediate for further functionalization.

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzofuran Derivative

This protocol is adapted from a similar reduction of 4-nitrobenzofuran.[6]

Materials:

-

4-Nitrobenzofuran derivative (e.g., this compound)

-

5% Rhodium on carbon

-

Ethanol

-

Parr hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

In a Parr hydrogenation apparatus, prepare a mixture of the 4-nitrobenzofuran derivative (1 equivalent), 5% Rhodium on carbon (catalytic amount), and ethanol.

-

Pressurize the apparatus with hydrogen gas to 50 p.s.i.

-

Maintain the reaction temperature at 35°C and agitate until the uptake of hydrogen ceases.

-

Carefully vent the apparatus and filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate in vacuo to obtain the crude 2,3-dihydro-4-aminobenzofuran derivative.

Reactions Involving the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of substituted 2,3-dihydrobenzofuran derivatives. The reactivity of nitro-2,1,3-benzoxadiazoles (nitrobenzofurazans) towards nucleophiles has been studied, providing insights into the electrophilic character of such systems.[7]

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Generalized workflow for SNAr on this compound.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group for electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation on the aromatic ring challenging. Such reactions would require harsh conditions and may result in low yields.[8]

Reactions Involving the Dihydrofuran Ring and Cycloadditions

Cycloaddition Reactions: The electron-deficient nature of the benzofuran ring in nitro-substituted derivatives makes them excellent dienophiles in Diels-Alder [4+2] cycloadditions. While the dihydrofuran ring in this compound is saturated, the aromatic portion can potentially participate in cycloaddition reactions under certain conditions, leading to the formation of complex polycyclic structures. Dearomative cycloaddition reactions of 2-nitrobenzofurans have been extensively studied, highlighting their utility in constructing polycyclic compounds with a 2,3-dihydrobenzofuran core.[9][10] These reactions can be triggered by carbon or heteroatom nucleophiles and can proceed via [3+2], [4+2], or [5+2] pathways.[9]

Signaling Pathway of a [3+2] Cycloaddition

Caption: Conceptual pathway for a dearomative [3+2] cycloaddition.[9]

Quantitative Data Summary

| Property | Value/Observation | Source |

| Molecular Formula | C8H7NO3 | N/A |

| Molecular Weight | 165.15 g/mol | [11] |

| General Stability | Stable under normal conditions. | [4][5] |

| Sensitivities | Potential sensitivity to light, air, and heat. | [5] |

| Incompatibilities | Strong oxidizing agents. | [5] |

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its stability profile is characteristic of many nitroaromatic compounds, requiring careful handling and storage. The reactivity is dominated by the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution and reduction to the corresponding amine. Furthermore, the underlying benzofuran scaffold can participate in various cycloaddition reactions, offering pathways to complex molecular architectures. A thorough understanding of these stability and reactivity patterns is crucial for harnessing the full synthetic potential of this valuable building block in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 2,3-dihydro-4-benzofuranamine. Available from: [Link]

-

Yuan, W.-C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1083. Available from: [Link]

-

Gisbert, C., et al. (2008). Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT. Journal of Molecular Structure: THEOCHEM, 862(1-3), 82-88. Available from: [Link]

-

ResearchGate. (2024). A) An asymmetric [4+2] cycloaddition of 2‐nitrobenzofurans and cyclic azomethine ylides; B) Proposed mechanism. Available from: [Link]

-

ResearchGate. (n.d.). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Available from: [Link]

-

ResearchGate. (2024). (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

-

ResearchGate. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]

-

YouTube. (2018). 5 Electrophilic Substitution of Furan. Available from: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. (n.d.). Formal (3+2) cycloaddition of 3‐nitrobenzofuran 4 with allenoate 2 a. Available from: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available from: [Link]

-

PubChem. (n.d.). Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro- | C10H9NO4 | CID 402563 - PubChem [pubchem.ncbi.nlm.nih.gov]

"literature review of 2,3-dihydro-4-nitrobenzofuran and its analogs"

An In-Depth Technical Guide to 2,3-Dihydro-4-Nitrobenzofuran and its Analogs: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to the development of new therapeutic agents, with many exhibiting diverse and potent biological activities.[1][2] Among these, the benzofuran ring system and its derivatives are considered "privileged structures" in medicinal chemistry.[3] This is due to their prevalence in a wide array of natural products and synthetic compounds that possess significant pharmacological properties.[1][4][5][6] The 2,3-dihydrobenzofuran core, a saturated version of the furan ring fused to benzene, offers a rigid, three-dimensional conformation that is advantageous for specific receptor binding.[7]

The introduction of a nitro group, particularly at the 4-position of the 2,3-dihydrobenzofuran scaffold, creates a class of compounds with unique electronic characteristics and a distinct profile of biological activity. The potent electron-withdrawing nature of the nitro group significantly modulates the molecule's reactivity and interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, highlighting its potential in modern drug discovery.

Part 1: Synthesis and Chemical Properties

The construction of the 2,3-dihydrobenzofuran skeleton is a well-explored area of synthetic chemistry, with numerous strategies developed to achieve diverse substitution patterns.[7] The synthesis of nitro-substituted analogs leverages these established methods, often with modifications to accommodate the electronic effects of the nitro group.

Key Synthetic Strategies

The primary approaches to synthesizing the 2,3-dihydrobenzofuran core involve the formation of key bonds in intramolecular cyclization reactions or through cycloaddition processes.

-

Cycloaddition Reactions: Dearomative cycloaddition reactions using 2-nitrobenzofurans have emerged as a powerful strategy. These reactions allow for the construction of the polycyclic 2,3-dihydrobenzofuran core under mild conditions, often with high diastereoselectivity.[8] For instance, a (3+2) cycloaddition between a 2-nitrobenzofuran and a para-quinamine can efficiently produce complex benzofuro[3,2-b]indol-3-one derivatives.[8]

-

Intramolecular Cyclization: Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide an enantioselective route to chiral substituted 2,3-dihydrobenzofurans.[9] This highlights the utility of metal catalysis in controlling stereochemistry, a critical aspect of drug design.

-

Reduction of Nitrobenzofurans: A direct and highly relevant method for accessing the corresponding amino derivatives involves the catalytic hydrogenation of a nitrobenzofuran precursor. The synthesis of 2,3-dihydro-4-benzofuranamine from 4-nitrobenzofuran implies the stability and accessibility of the this compound intermediate during the reduction process.[10]

Chemical & Physical Properties

The parent 2,3-dihydrobenzofuran is a colorless to light yellow liquid with a boiling point of 188-189 °C and a density of 1.065 g/mL at 25 °C.[11][12][13] The introduction of a nitro group at the 4-position dramatically alters its electronic properties. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

A critical chemical property of nitroaromatic compounds in a biological context is their ability to undergo enzymatic reduction.[14] This reduction of the nitro group is often a prerequisite for their antimicrobial activity, leading to the formation of reactive nitrogen species that are toxic to microbial cells.[14][15]

Part 2: Biological Activities and Therapeutic Potential

Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][6][16] The nitro-substituted analogs are of particular interest, especially in the realm of infectious diseases.

Antimicrobial Activity

The antimicrobial action of nitroaromatic compounds is a well-established field, with drugs like nitrofurantoin being used clinically for decades. The mechanism hinges on the reductive activation of the nitro group by bacterial nitroreductases.[14] This process generates cytotoxic radicals that damage cellular macromolecules, including DNA.

Several studies have highlighted the potent antibacterial and antifungal activities of benzofuran derivatives.[3][17][18] For example, certain novel benzofuran derivatives have shown potent activity against Enterococcus faecalis and Candida albicans.[18] The antimicrobial activity of nitrofuran derivatives has been specifically linked to the enzymatic reduction of the nitro group in vivo, which yields toxic species.[14] This bioactivation is a key feature that can confer selectivity for microbial cells over host cells.

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated anticancer properties.[5][19] Derivatives have shown significant growth inhibitory activity against a range of cancer cell lines, including ovarian, colon, and breast cancer.[16] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring are often critical for cytotoxic activity.[1][20] While specific data on 4-nitro analogs is less common, the general potential of the scaffold suggests this is a promising area for further investigation. The complex nature of cancer and the rise of resistant strains necessitate the development of novel therapeutic agents, and benzofuran derivatives represent a valuable starting point.[5][19]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be powerful anti-inflammatory agents, in some cases more potent than reference drugs like indomethacin.[21] Their mechanism often involves the inhibition of prostaglandin synthesis.[21] More recent studies on benzofuran-3(2H)-one derivatives have shown they can suppress the expression of TNF-α, a key inflammatory cytokine, by inhibiting transcription factors like NF-κB and AP-1.[22]

Table 1: Summary of Biological Activities of Selected Benzofuran Analogs

| Compound Class | Biological Activity | Mechanism of Action / Target | IC50 / Activity Metric | Reference(s) |

| Aza-benzofuran Derivatives | Anti-inflammatory | Inhibition of nitric oxide (NO) production | IC50 = 16.5 µM - 17.31 µM | [17] |

| Benzofuran-2-yl-pyrazolyl-methanones | Anticancer (Ovarian) | Cytotoxicity | IC50 = 11 µM - 12 µM | [16] |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory | Inhibition of prostaglandin synthesis | More potent than diclofenac | [21] |

| Benzofuran-3(2H)-one Derivatives | Anti-inflammatory (IBD model) | Suppression of TNF-α, NF-κB, AP-1 | Potent inhibition (>70%) of monocyte adhesion | [22] |

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, a representative experimental protocol for a key synthetic transformation is provided below. This protocol is based on established methodologies and serves as a self-validating system for researchers.

Protocol 1: Synthesis of 2,3-Dihydro-4-benzofuranamine via Catalytic Hydrogenation

This protocol describes the reduction of a 4-nitrobenzofuran to its corresponding 2,3-dihydro-4-amino derivative. The reaction proceeds via the this compound intermediate.

Objective: To synthesize 2,3-dihydro-4-benzofuranamine by catalytic hydrogenation of 4-nitrobenzofuran.

Materials:

-

4-Nitrobenzofuran (3.0 g)

-

5% Rhodium on carbon (0.5 g)

-

Ethanol (25 mL)

-

Parr hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Charging: In a suitable pressure vessel for a Parr apparatus, combine 3.0 g of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon catalyst, and 25 mL of ethanol.

-

System Assembly: Securely assemble the Parr apparatus according to the manufacturer's instructions. Ensure all seals are tight to prevent leaks.

-

Inerting the Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen to 50 p.s.i.

-

Reaction Conditions: Begin agitation and heat the reaction mixture to 35°C.

-

Monitoring: Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when the uptake of hydrogen ceases.

-

Reaction Quench & Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the system again with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter medium. The catalyst is pyrophoric; handle with care.

-

Product Isolation: Transfer the filtrate to a round-bottom flask and concentrate the solution in vacuo using a rotary evaporator. The resulting oil is the desired product, 2,3-dihydro-4-benzofuranamine.[10]

Causality and Trustworthiness: The choice of Rhodium on carbon as a catalyst is crucial for achieving the hydrogenation of both the furan double bond and the aromatic nitro group under relatively mild conditions. The Parr apparatus provides a safe and controlled environment for reactions under pressure. The completion of the reaction is reliably indicated by the cessation of hydrogen uptake, making this a self-validating protocol.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. Their synthesis is achievable through a variety of modern organic chemistry techniques, allowing for the creation of diverse chemical libraries. The inherent biological activities of the benzofuran core, enhanced and modulated by the presence of a nitro group, make these compounds particularly attractive for development as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on elucidating detailed structure-activity relationships for the 4-nitro analogs across different therapeutic areas. A deeper understanding of their metabolic pathways, particularly the reductive activation in different biological systems, will be key to designing safer and more effective drugs. The continued exploration of this privileged scaffold is poised to yield novel therapeutic candidates to address unmet medical needs.

References

-

PrepChem.com. Synthesis of 2,3-dihydro-4-benzofuranamine. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Available from: [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

-

ResearchGate. Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Available from: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Available from: [Link]

-

ResearchGate. (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Available from: [Link]

-

ResearchGate. Biologically important benzofuran analogs | Download Scientific Diagram. Available from: [Link]

-

PubChem. 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran. Available from: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Available from: [Link]

-

PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available from: [Link]

-

UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. (2011). Available from: [Link]

-

PubChem. Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. Available from: [Link]

-

PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Available from: [Link]

-

PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Available from: [Link]

-

ResearchGate. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Available from: [Link]

-

MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

-

Bentham Science. Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Available from: [Link]

-

Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023). Available from: [Link]

-

IJRPR. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

-

ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). Available from: [Link]

-

BEPLS. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Available from: [Link]

-

PubMed. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Available from: [Link]

-

National Institutes of Health (NIH). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Available from: [Link]

-

PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Available from: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. 2,3-Dihydrobenzofuran CAS#: 496-16-2 [m.chemicalbook.com]

- 12. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]

- 13. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]